N*1*-(4-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity, the products it forms, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include studying its spectral properties .Scientific Research Applications
Neuroleptic Activity
- N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine derivatives have been studied for their potential as neuroleptics. The study by Iwanami et al. (1981) synthesized a series of benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their use in treating psychosis (Iwanami et al., 1981).
Chemical Synthesis and Characterization
- Keypour et al. (2008) reported the synthesis and characterization of Cd(II) Schiff-base macrocyclic N3O2 complexes using derivatives of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine. These complexes were studied for their potential in various chemical applications (Keypour et al., 2008).
Antibacterial Activity
- A 2019 study by A. P focused on the synthesis of Schiff base derivatives, including those related to N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine, and their antibacterial activity. These compounds showed promising results against bacteria like Staphylococcus aureus and Escherichia coli (A. P, 2019).
Antitumor Activity
- Research by Brunner et al. (1992) on derivatives of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine showed potential antitumor activity. They synthesized complexes with platinum(II) that demonstrated growth inhibition in human mammary carcinoma cell lines (Brunner et al., 1992).
Aggregation-Induced Emission
- The study by Wu et al. (2015) synthesized N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, related to N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine, and found it exhibited aggregation-induced emission enhancement. This property suggests applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).
Oligomerization Studies
- A 2016 study by Nyamato et al. involved nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine. These complexes showed activity in ethylene oligomerization, which is relevant in industrial chemical processes (Nyamato et al., 2016).
Cardiotropic Activity
- Mokrov et al. (2020) studied ortho-alkoxy analogs of ALM-802, including derivatives of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine, for their cardiotropic activity. Their findings suggest implications in the development of treatments for cardiac conditions (Mokrov et al., 2020).
Molecular Docking Studies
- Al‐Janabi et al. (2020) conducted studies on novel Schiff bases, including derivatives of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine, for their potential as inhibitors of SARS-CoV-2's 3-chymotrypsin-like protease. This research is significant for developing treatments for COVID-19 (Al‐Janabi et al., 2020).
DNA Interaction Studies
- Wang et al. (2008) investigated the interaction of a Ni(II) complex with N-Benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine, a related compound, with DNA. Their study provides insights into the binding mechanisms and potential applications in biochemistry (Wang et al., 2008).
Inhibitory Action on NF-kappaB Translocation
- Shin et al. (2004) discovered that 4-Methyl-N1-(3-phenyl-propyl)-benzene-1,2-diamine, a related compound, inhibited NF-kappaB translocation in macrophages. This finding is relevant in immunology and inflammation research (Shin et al., 2004).
Fluoroionophores Development
- Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, related to N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine. They found specific chelation properties with metal cations, indicating potential applications in metal detection and analysis (Hong et al., 2012).
Corrosion Inhibition
- Saha et al. (2018) studied the corrosion inhibition effectiveness of amine derivatives, including N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine, on steel surfaces. Their research is crucial in materials science and engineering (Saha et al., 2018).
Conductivity in Copolymers
- Turac et al. (2014) explored the conductivity of copolymers involving derivatives of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine. This research has implications in materials science, particularly in the field of conducting polymers (Turac et al., 2014).
Catalytic Activity in Ionic Liquids
- Zare et al. (2017) researched the catalytic activity of a new acidic ionic liquid derived from N1,N1,N2,N2-tetramethylethane-1,2-diamine. This study is relevant for advancing synthesis methods in chemistry (Zare et al., 2017).
Toxicokinetics and Analytical Toxicology
- Richter et al. (2019) conducted toxicokinetic and analytical toxicological studies on NBOMe derivatives, including those related to N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine. This research is vital for understanding drug interactions and toxicological screening (Richter et al., 2019).
Metal Complex Synthesis and Biological Studies
- Srivastva et al. (2017) synthesized trivalent metal complexes with ligands derived from N1-[2-(2-Amino-ethylimino)-1-methyl-propylidene]-ethane-1,2-diamine and evaluated their antimicrobial behavior. This study has significance in the development of new antimicrobial agents (Srivastva et al., 2017).
Structural Characterization
- Reglinski et al. (2004) characterized N,N'-Bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine and related compounds, providing essential data for understanding the structural properties of these chemicals (Reglinski et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUOGTOBVPQWMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199091 | |
Record name | N1-[(4-Methoxyphenyl)methyl]-N1-methyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933737-03-2 | |
Record name | N1-[(4-Methoxyphenyl)methyl]-N1-methyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933737-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-[(4-Methoxyphenyl)methyl]-N1-methyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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